An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-3-bromo-5-fluorobenzoic acid
An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-3-bromo-5-fluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the known physicochemical properties of 4-Amino-3-bromo-5-fluorobenzoic acid, a halogenated aromatic compound of interest in medicinal chemistry and organic synthesis. The information is compiled to serve as a foundational guide for its use in research and development.
Core Physicochemical Data
4-Amino-3-bromo-5-fluorobenzoic acid is a substituted benzoic acid derivative. Its structural features, including an amino group, a carboxylic acid, and two different halogen atoms (bromine and fluorine), confer specific chemical reactivity and physical characteristics. The quantitative properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1027512-98-6 | [1][2][3] |
| Molecular Formula | C₇H₅BrFNO₂ | [1][2][3] |
| Molecular Weight | 234.02 g/mol | [1][3] |
| Melting Point | 227-229°C | [1] |
| Boiling Point | Data not readily available. A predicted value for the isomer 2-Amino-4-bromo-5-fluorobenzoic acid is 353.6 ± 42.0 °C.[4] | N/A |
| Appearance | Likely a white to pale yellow solid, based on similar compounds.[5] | N/A |
| Solubility | Expected to have moderate solubility in organic solvents.[5] | N/A |
| pKa | Experimental data not readily available. The acidity is influenced by the electron-withdrawing effects of the halogen and carboxylic acid groups, and the electron-donating effect of the amino group. | N/A |
| LogP | Experimental data not readily available. | N/A |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2–8 °C.[1] | [1] |
Spectroscopic Profile
While specific experimental spectra for 4-Amino-3-bromo-5-fluorobenzoic acid are not widely published, the expected spectroscopic characteristics can be inferred from its functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the amine (-NH₂) protons, and the carboxylic acid (-COOH) proton. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the four different substituents on the benzene ring. The amine and carboxylic acid protons will appear as broad singlets, with their chemical shifts being solvent-dependent.
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¹³C NMR: The carbon NMR spectrum should display seven unique signals corresponding to each carbon atom in the molecule. The chemical shifts will be characteristic of aromatic carbons and the carboxyl carbon.
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¹⁹F NMR: A singlet is expected in the fluorine NMR spectrum, with a chemical shift characteristic of an aryl fluoride.
Infrared (IR) Spectroscopy The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (broad) | Hydrogen-bonded hydroxyl group. |
| N-H Stretch (Amine) | 3500 - 3300 | Primary amine stretches. |
| C=O Stretch (Carboxylic Acid) | 1710 - 1680 | Carbonyl group of the acid. |
| C=C Stretch (Aromatic) | 1600 - 1450 | Aromatic ring vibrations. |
| C-N Stretch | 1340 - 1250 | Aryl amine stretch. |
| C-F Stretch | 1250 - 1020 | Aryl fluoride stretch. |
| C-Br Stretch | 680 - 515 | Aryl bromide stretch. |
Experimental Protocols & Methodologies
The determination of the physicochemical properties of a compound like 4-Amino-3-bromo-5-fluorobenzoic acid follows standardized laboratory procedures.
Melting Point Determination
Methodology: The melting point is determined using a digital melting point apparatus.
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Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
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Measurement: The capillary tube is placed in the heating block of the apparatus.
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Observation: The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.
Spectroscopic Analysis Workflow
A generalized workflow for the spectroscopic characterization of a solid chemical sample is outlined below.
NMR Spectroscopy Protocol:
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Sample Preparation: Approximately 5-10 mg of the solid sample is weighed and dissolved in about 0.7-1.0 mL of a suitable deuterated solvent, such as DMSO-d₆, in a vial.[6]
-
Transfer: The clear solution is transferred to a clean NMR tube.[6]
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Acquisition: The NMR tube is placed in the spectrometer, and the spectra (¹H, ¹³C, etc.) are acquired.
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Referencing: The chemical shifts (δ) are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[6]
FTIR Spectroscopy Protocol:
-
Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) powder. The mixture is ground to a fine powder and pressed into a thin, transparent pellet using a hydraulic press.
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Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer.[6]
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Analysis: The spectrum is recorded, typically over a range of 4000 cm⁻¹ to 400 cm⁻¹.[6]
Synthetic Pathway Overview
While multiple synthetic routes can be envisioned, a common approach for preparing substituted aminobenzoic acids involves the manipulation of functional groups on a commercially available precursor. A representative pathway is illustrated below.
This diagram illustrates a potential one-step synthesis from a commercially available precursor, 3-Amino-5-fluorobenzoic acid. The reaction involves an electrophilic aromatic substitution where a brominating agent like N-bromosuccinimide (NBS) is used to install the bromine atom ortho to the activating amino group.[7] Alternative routes could involve starting from a different substituted benzene and introducing the functional groups in a different order, such as nitration followed by reduction of the nitro group to an amine.[8][9]
References
- 1. 4-Amino-3-bromo-5-fluorobenzoicacid CAS#: 1027512-98-6 [m.chemicalbook.com]
- 2. 4-Amino-3-bromo-5-fluorobenzoic acid | CymitQuimica [cymitquimica.com]
- 3. appchemical.com [appchemical.com]
- 4. 2-AMINO-4-BROMO-5-FLUOROBENZOIC ACID CAS#: 1374208-42-0 [chemicalbook.com]
- 5. Buy 4-Amino-5-bromo-2-fluorobenzoic acid | 1807757-07-8 [smolecule.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-AMINO-5-BROMO-3-FLUOROBENZOIC ACID | 874784-14-2 [chemicalbook.com]
- 8. 3-Amino-5-bromo-4-fluorobenzoic acid | 1290117-11-1 | Benchchem [benchchem.com]
- 9. nbinno.com [nbinno.com]
